(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Synthesis Methodologies and Structural Analyses
Research has been conducted on the synthesis of chiral bicyclic azetidine derivatives, demonstrating techniques for converting azetidinecarboxylic acid into various derivatives through processes like lactamization, aldol reaction, and reduction. These methods provide foundational approaches for creating structurally complex molecules with potential applications in drug development and material science (Barrett et al., 2002).
Another study explores the synthesis of constrained beta-proline analogues, assessing their catalytic potential in aldol reactions. This research highlights the importance of acid geometry in catalysis, offering insights into the design of more efficient and selective catalysts (Armstrong et al., 2009).
Exploration of Analogues and Derivatives
The synthesis of methyl and ethyl 2-azabicycloheptane-3-carboxylates through Aza-Diels-Alder reactions illustrates the creation of novel amino acid derivatives. These findings contribute to our understanding of asymmetric synthesis and its applications in producing enantiomerically pure compounds (Waldmann & Braun, 1991).
Research on the practical syntheses of various nonchiral pipecolic acid analogues demonstrates the efficiency of synthesis methods in yielding high-purity compounds. Such compounds are valuable for studying the effects of conformational constraints on biological activity and stability (Radchenko et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
(1R,2S,5S)-3-prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-8(12)11-5-6-3-4-7(6)9(11)10(13)14/h2,6-7,9H,1,3-5H2,(H,13,14)/t6-,7-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIQNKKZEQHKBR-BHNWBGBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2CCC2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C[C@H]2CC[C@H]2[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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